molecular formula C21H18F2N6O2S B2435371 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-difluorophenyl)acetamide CAS No. 1242963-06-9

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2435371
CAS No.: 1242963-06-9
M. Wt: 456.47
InChI Key: DDWRGJJDYASGHC-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18F2N6O2S and its molecular weight is 456.47. The purity is usually 95%.
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Properties

IUPAC Name

2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F2N6O2S/c1-11-4-3-5-12(8-11)19-26-20(31-28-19)17-18(24)29(27-21(17)32-2)10-16(30)25-15-9-13(22)6-7-14(15)23/h3-9H,10,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWRGJJDYASGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NC4=C(C=CC(=C4)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2,5-difluorophenyl)acetamide is a complex organic molecule with potential biological activities due to its unique structural features. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H18F2N6O2SC_{21}H_{18}F_2N_6O_2S, with a molecular weight of approximately 456.5 g/mol. The presence of functional groups such as amines, oxadiazoles, and pyrazoles suggests a diverse range of biological activities.

Biological Activity Overview

Compounds containing oxadiazole and pyrazole moieties have been extensively studied for their antimicrobial , anticancer , and anti-inflammatory properties. The specific biological activities of this compound are still under investigation; however, its structural components indicate potential efficacy in modulating various biological pathways.

Antimicrobial Activity

Research on similar oxadiazole derivatives indicates strong antimicrobial properties. For instance, derivatives of 3-acetyl-1,3,4-oxadiazoline exhibited significant bactericidal effects against Staphylococcus spp. and other pathogens without notable cytotoxicity to normal cell lines . The mechanism of action is often linked to the influence on gene transcription related to biofilm formation.

Anticancer Activity

Studies have shown that compounds with pyrazole scaffolds can exhibit anticancer activities. For example, certain pyrazole derivatives have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific interactions at the molecular level often involve hydrophobic contacts with target proteins.

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds similar to This compound :

  • Antimicrobial Efficacy : A study investigated a series of 1,3,4-oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds were more effective than standard antibiotics like ciprofloxacin .
  • Cytotoxicity Profiles : In cytotoxicity assays involving L929 cells, certain derivatives showed increased viability at lower concentrations while demonstrating toxicity at higher doses. This suggests a dose-dependent relationship that could be exploited for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds revealed that specific substitutions on the phenyl ring significantly enhance biological activity. For instance, the presence of electron-withdrawing groups has been correlated with increased anticancer efficacy .

Data Tables

PropertyValue
Molecular FormulaC21H18F2N6O2SC_{21}H_{18}F_2N_6O_2S
Molecular Weight456.5 g/mol
Antimicrobial ActivityEffective against Staphylococcus spp.
CytotoxicityDose-dependent effects observed
Mechanism of ActionInfluences gene transcription related to biofilm formation

Scientific Research Applications

Biological Activities

Research indicates that derivatives of pyrazole and oxadiazole exhibit a range of biological activities, including:

  • Anti-inflammatory Properties : Compounds with similar structures have shown potential as inhibitors of inflammatory pathways. For instance, studies suggest that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), which are key players in inflammation.
  • Analgesic Effects : The analgesic properties of pyrazole derivatives have been documented in various studies, highlighting their potential use in pain management.
  • Anticancer Activity : The compound's structure suggests it may interact with various biological targets involved in cancer progression. Preliminary studies indicate that related compounds exhibit significant anticancer activity against various cancer cell lines .

Applications in Research

This compound holds promise for various applications in scientific research:

  • Drug Development : Given its potential anti-inflammatory, analgesic, and anticancer properties, this compound could serve as a lead structure for the development of new therapeutic agents.
  • Molecular Docking Studies : In silico studies using molecular docking techniques can help elucidate the binding interactions between this compound and target proteins involved in disease processes. Such studies are crucial for optimizing its pharmacological profile .

Q & A

Q. How can the synthesis of this compound be optimized for yield and purity?

Methodological Answer: Optimize reaction conditions using reflux protocols with pyridine and zeolite catalysts (150°C, 5 hours) to enhance cyclization efficiency. Post-synthesis, recrystallize from ethanol to improve purity. Employ statistical experimental design (e.g., factorial or response surface methods) to minimize trial-and-error and identify critical parameters like catalyst loading or solvent ratios .

Q. What analytical techniques are most reliable for structural characterization?

Methodological Answer: Combine NMR (¹H/¹³C) for functional group identification, LC-MS for molecular weight confirmation, and X-ray crystallography for stereochemical resolution. Cross-validate results with FT-IR to confirm sulfanyl and acetamide moieties. For heterocyclic oxadiazole rings, use UV-Vis spectroscopy to assess electronic transitions .

Q. How can researchers ensure compound purity for biological assays?

Methodological Answer: Implement orthogonal purification methods: column chromatography (silica gel, gradient elution) followed by recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) with >98% area-under-curve thresholds. Monitor for byproducts like unreacted triazole intermediates .

Q. What strategies mitigate solubility challenges in in vitro studies?

Methodological Answer: Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) for aqueous solubility. For hydrophobic scaffolds, synthesize prodrugs (e.g., phosphate esters) or employ nanoformulation (liposomes) to enhance bioavailability .

Advanced Research Questions

Q. How can computational modeling guide reaction design for derivatives?

Methodological Answer: Apply quantum chemical calculations (DFT, Gaussian) to predict transition states and reaction pathways. Use ICReDD’s integrated computational-experimental workflows to prioritize synthetic routes with high thermodynamic feasibility. Machine learning (e.g., COMSOL-AI integration) can optimize solvent/catalyst combinations .

Q. What approaches elucidate structure-activity relationships (SAR) for this scaffold?

Methodological Answer: Synthesize analogs with systematic substitutions (e.g., replacing 3-methylphenyl with halogens or electron-withdrawing groups). Test antiproliferative activity in cancer cell lines (e.g., MTT assays) and correlate with steric/electronic parameters (Hammett constants, LogP). Use QSAR models to predict bioactivity .

Q. How should contradictory data between computational predictions and experimental results be resolved?

Methodological Answer: Reconcile discrepancies via sensitivity analysis: vary computational parameters (solvent models, basis sets) and validate with kinetic studies (e.g., stopped-flow spectroscopy). Implement feedback loops where experimental data refine computational models, as per ICReDD’s iterative design framework .

Q. What in vivo models are suitable for evaluating antitumor efficacy?

Methodological Answer: Use xenograft models (e.g., HCT-116 colorectal cancer) with compound administration via intraperitoneal injection. Monitor tumor volume and biomarker expression (e.g., caspase-3 for apoptosis). Pair with pharmacokinetic studies (plasma LC-MS/MS) to correlate efficacy with bioavailability .

Q. How can catalyst selection improve regioselectivity in heterocyclic ring formation?

Methodological Answer: Screen Lewis acid catalysts (e.g., ZnCl₂, Ce(SO₄)₂) to direct oxadiazole cyclization. Use kinetic isotope effects (KIE) to probe mechanistic pathways. For regiocontrol, employ directing groups (e.g., amino in pyrazole) to stabilize transition states .

Q. What mechanistic studies validate the compound’s mode of action?

Methodological Answer: Conduct competitive binding assays (SPR, ITC) to identify target proteins. Use CRISPR-Cas9 knockdowns to confirm pathway dependencies (e.g., mTOR or EGFR). For redox-active scaffolds, measure ROS generation via fluorescent probes (DCFH-DA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.